(3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O2/c21-14-4-3-13(12-15(14)22)20(29)27-9-7-26(8-10-27)18-6-5-17-23-24-19(28(17)25-18)16-2-1-11-30-16/h1-6,11-12H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHVBJPJAKZIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C(=NN=C3C4=CC=CO4)C=C2)C(=O)C5=CC(=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the core triazolo[4,3-b]pyridazine ring. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone derivative
Industrial Production Methods
On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might involve the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the reduction of other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions can vary widely but may include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Structural Characteristics
This compound has a molecular formula of and a molecular weight of approximately 410.385 g/mol. Its structure incorporates several pharmacologically relevant moieties:
- Difluorophenyl Group : Enhances lipophilicity and biological activity.
- Furan Ring : Known for its role in various biological activities.
- Triazolo-Pyridazine Moiety : Imparts unique pharmacological properties.
- Piperazine Linkage : Often associated with enhanced receptor binding and biological efficacy.
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop derivatives with enhanced properties.
Biology
Research into the interactions of this compound with biological targets has revealed its potential in studying various biochemical pathways. The triazole component is known for its ability to bind with enzymes and receptors, making it a valuable tool in pharmacological research.
Medicine
The therapeutic potential of this compound is significant, particularly in the treatment of diseases such as cancer and inflammation. Its diverse biological activities include:
- Antimicrobial Activity : Triazole derivatives have shown broad-spectrum antimicrobial effects against bacterial strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL against multiple strains .
- Antifungal Activity : Similar compounds exhibit potent antifungal properties against pathogens such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .
- Anticancer Potential : Certain triazoles have been shown to induce apoptosis in cancer cell lines through mechanisms like inhibiting specific kinases involved in cell proliferation .
Biochemical Pathways
Triazole compounds are associated with diverse pharmacological activities:
- Antibacterial
- Antifungal
- Anticancer
- Antioxidant
- Antiviral
- Anti-inflammatory
These properties make the compound a candidate for further research into new therapeutic agents.
Case Studies and Research Findings
Several studies have documented the effectiveness of triazole derivatives similar to the target compound:
- Antimicrobial Studies : Research demonstrated that structurally related triazoles were effective against resistant bacterial strains, showcasing their potential as new antibiotics .
- Anticancer Research : Investigations into the anticancer properties of triazole derivatives revealed their ability to inhibit tumor growth in various cancer models .
- Pharmacokinetic Studies : The presence of the triazole ring enhances binding affinity to biological targets, suggesting favorable pharmacokinetic profiles for therapeutic applications .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact molecular pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
a) Triazolo-thiadiazole vs. Triazolo-pyridazine
- Compound 9a (): 3-(3,4-dimethoxy phenyl)-6-(2-fluoro-4-pyridinyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole replaces the pyridazine with a thiadiazole ring.
b) Pyridazinone Derivatives
- Pyrazon (): 5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone lacks the triazolo ring but shares the pyridazine scaffold.
Substituent Effects on Piperazine-Linked Methanones
a) Aryl Group Modifications
- 3,4-Difluorophenyl (Target): Fluorine atoms reduce metabolic oxidation compared to methyl or thiophene groups.
- Thiophen-2-yl : Sulfur’s polarizability may improve receptor interactions but shorten half-life due to oxidation .
b) Piperazine Modifications
Triazolo Ring Substituents
Research Findings and Inferred Structure-Activity Relationships (SAR)
- Metabolic Stability: Fluorination and furan substitution synergize to reduce first-pass metabolism compared to non-fluorinated analogs .
- Receptor Binding : The triazolo-pyridazine core’s planar structure likely facilitates stronger π-π stacking with CNS receptors than bulkier triazolo-thiadiazoles (Compound 9a) .
Biological Activity
The compound (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone is a complex organic molecule characterized by a unique structure that incorporates various pharmacologically relevant moieties. Its molecular formula is with a molecular weight of approximately 410.385 g/mol . This compound belongs to the class of triazole derivatives , which have been identified as having significant biological activities, including antimicrobial and anticancer properties.
Structural Characteristics
The structural components of this compound include:
- Difluorophenyl group : Enhances lipophilicity and biological activity.
- Furan ring : Known for its role in various biological activities.
- Triazolo-pyridazine moiety : Imparts unique pharmacological properties.
- Piperazine linkage : Often associated with enhanced receptor binding and biological efficacy.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit broad-spectrum antimicrobial activity. For instance, compounds structurally similar to the target compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, a related triazole demonstrated minimum inhibitory concentrations (MIC) ranging from 1 to 8 μg/mL against multiple bacterial strains .
Antifungal Activity
Triazole derivatives are also recognized for their antifungal properties. Compounds with similar structures have been reported to exhibit potent antifungal activity against pathogens like Candida albicans and Aspergillus flavus, with MIC values significantly lower than traditional antifungal agents .
Anticancer Potential
The anticancer potential of triazole derivatives has been explored in several studies. For example, certain triazoles have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The presence of the piperazine ring in the compound may enhance its interaction with cellular targets.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of a series of triazole compounds against standard bacterial strains. The results indicated that compounds with a trifluoromethyl group on the phenyl ring exhibited superior antimicrobial activity compared to other derivatives. The compound's structural features were crucial for its bioactivity .
Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that triazole-containing compounds could inhibit tumor growth effectively. The mechanism was attributed to the induction of cell cycle arrest and apoptosis in cancer cells. The specific role of the furan and piperazine groups in enhancing cytotoxicity was highlighted .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.385 g/mol |
| Antimicrobial Activity | MIC: 1–8 μg/mL |
| Antifungal Activity | MIC: 0.5–4 μg/mL |
| Anticancer Mechanism | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone?
- Methodology :
- Stepwise assembly : Begin with the synthesis of the triazolopyridazine core via cyclization of hydrazides with carboxylic acid derivatives under reflux conditions, using phosphorus oxychloride as a dehydrating agent .
- Piperazine coupling : React the triazolopyridazine intermediate with 1-(3,4-difluorophenyl)piperazine using a coupling agent (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Furan-2-yl functionalization : Introduce the furan moiety via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .
- Key considerations : Optimize reaction temperature (70–120°C), solvent polarity (DMF, THF), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Analytical techniques :
- NMR spectroscopy : Confirm substitution patterns using H NMR (e.g., aromatic protons at δ 7.2–8.5 ppm for triazolopyridazine, δ 6.3–6.8 ppm for furan) and C NMR .
- Mass spectrometry : Use high-resolution ESI-MS to verify molecular weight (expected [M+H] ~505.5 g/mol) .
- X-ray crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., π-π stacking in triazolopyridazine core) .
Q. What safety precautions are necessary during handling?
- Hazard mitigation :
- PPE : Wear nitrile gloves, lab coat, and safety goggles due to potential skin/eye irritation (based on structurally related compounds) .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DCM, THF).
- Waste disposal : Neutralize acidic/byproduct residues before disposal .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for optimizing pharmacological activity?
- Experimental design :
- Analog synthesis : Modify substituents on the triazolopyridazine core (e.g., replace furan with thiophene) and piperazine linker (e.g., methyl vs. cyclopropyl groups) .
- In vitro assays : Test inhibition of target proteins (e.g., BRD4 bromodomains) using fluorescence polarization or TR-FRET assays .
- Data analysis : Correlate IC values with computational docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with difluorophenyl group) .
Q. How can contradictory data on biological activity be resolved?
- Case example : Discrepancies in IC values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays).
- Resolution strategy :
- Standardize protocols : Use uniform buffer systems (e.g., Tris-HCl pH 7.4) and control for enzyme lot variability .
- Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular models (e.g., c-Myc downregulation in cancer cell lines) .
Q. What computational methods predict the compound’s pharmacokinetic (PK) properties?
- In silico tools :
- ADMET prediction : Use SwissADME to estimate logP (~3.2), solubility (moderate), and CYP450 inhibition risk .
- MD simulations : Model blood-brain barrier permeability (low, due to high polar surface area ~85 Ų) .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
